Isooctadecenylsuccinicanhydride
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Overview
Description
Isooctadecenylsuccinicanhydride is an organic compound characterized by its long carbon chain and succinic anhydride functional group. It is commonly used as a surfactant, emulsifier, and corrosion inhibitor in the production of lubricants, coatings, and adhesives .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isooctadecenylsuccinicanhydride can be synthesized through the reaction of isooctadecenyl alcohol with succinic anhydride under acidic or basic conditions. The reaction typically involves heating the reactants to facilitate the formation of the anhydride bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of maleic anhydride followed by the reaction with isooctadecenyl alcohol. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Isooctadecenylsuccinicanhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride group to a diol.
Substitution: The anhydride group can undergo nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alcohols and amines are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Esters and amides.
Scientific Research Applications
Isooctadecenylsuccinicanhydride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions.
Biology: Employed in the formulation of biocompatible materials.
Medicine: Utilized in drug delivery systems due to its amphiphilic properties.
Industry: Applied in the production of lubricants, coatings, and adhesives
Mechanism of Action
The mechanism of action of isooctadecenylsuccinicanhydride involves its ability to interact with hydrophobic and hydrophilic surfaces. The succinic anhydride group can form covalent bonds with hydroxyl and amine groups, enhancing its adhesive properties. The long carbon chain provides hydrophobic interactions, making it an effective surfactant and emulsifier .
Comparison with Similar Compounds
Similar Compounds
Succinic anhydride: A simpler anhydride with similar reactivity but lacking the long carbon chain.
Maleic anhydride: Another anhydride used in similar applications but with different reactivity due to the presence of a double bond.
Uniqueness
Isooctadecenylsuccinicanhydride is unique due to its long carbon chain, which imparts amphiphilic properties, making it highly effective as a surfactant and emulsifier. This distinguishes it from simpler anhydrides like succinic anhydride and maleic anhydride .
Properties
Molecular Formula |
C22H38O3 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
3-[(E)-16-methylheptadec-1-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C22H38O3/c1-19(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20-18-21(23)25-22(20)24/h15,17,19-20H,3-14,16,18H2,1-2H3/b17-15+ |
InChI Key |
GPFVWKXABQQNEM-BMRADRMJSA-N |
Isomeric SMILES |
CC(C)CCCCCCCCCCCCC/C=C/C1CC(=O)OC1=O |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCC=CC1CC(=O)OC1=O |
Origin of Product |
United States |
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